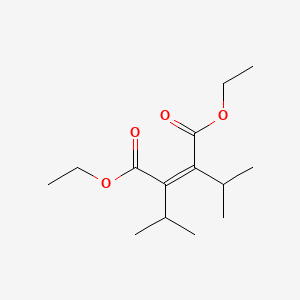
(4-Formyl-3-propoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formyl-3-propoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group at the 4-position and a propoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-3-propoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the hydroboration of an appropriate alkene or alkyne, followed by oxidation to yield the boronic acid . Another approach involves the reaction of a halogenated precursor with a boronic ester under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The use of borate esters, such as trimethyl borate, in combination with organometallic reagents, allows for the production of boronic acids in high yields .
Análisis De Reacciones Químicas
Types of Reactions
(4-Formyl-3-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
(4-Formyl-3-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Formyl-3-propoxyphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . In biological systems, it can inhibit enzymes by interacting with active site residues, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the propoxy group, which can affect its reactivity and applications.
4-Formylphenylboronic acid: Similar structure but lacks the propoxy group, leading to different physical and chemical properties.
3-Fluoro-4-propoxyphenylboronic acid: Contains a fluorine atom instead of a formyl group, which can significantly alter its reactivity and applications.
Uniqueness
(4-Formyl-3-propoxyphenyl)boronic acid is unique due to the presence of both a formyl and a propoxy group on the phenyl ring. This combination of substituents provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C10H13BO4 |
|---|---|
Peso molecular |
208.02 g/mol |
Nombre IUPAC |
(4-formyl-3-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-5-15-10-6-9(11(13)14)4-3-8(10)7-12/h3-4,6-7,13-14H,2,5H2,1H3 |
Clave InChI |
OKPFBYSHPQQTLT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C=O)OCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)

![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14030172.png)











